(3S)-3-Amino-3-(oxolan-3-yl)propanamide (3S)-3-Amino-3-(oxolan-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17851581
InChI: InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1
SMILES:
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

(3S)-3-Amino-3-(oxolan-3-yl)propanamide

CAS No.:

Cat. No.: VC17851581

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(oxolan-3-yl)propanamide -

Specification

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name (3S)-3-amino-3-(oxolan-3-yl)propanamide
Standard InChI InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1
Standard InChI Key APFKUILWHYNEMI-GDVGLLTNSA-N
Isomeric SMILES C1COCC1[C@H](CC(=O)N)N
Canonical SMILES C1COCC1C(CC(=O)N)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, (3S)-3-amino-3-(oxolan-3-yl)propanamide, defines its core structure:

  • Oxolane ring: A five-membered tetrahydrofuran ring with oxygen at position 1.

  • Amino-propanamide side chain: A three-carbon chain bearing an amino group (-NH2) and a terminal amide (-CONH2) at the 3-position of the oxolane ring .

  • Chirality: The (3S) configuration indicates the spatial arrangement of substituents around the third carbon, critical for molecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O₂
Molecular Weight158.20 g/mol
XLogP3-AA (Log P)-1.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar SA78.3 Ų
Rotatable Bonds2

Physicochemical and Computed Properties

Solubility and Lipophilicity

The compound’s low Log P (-1.3) and high polar surface area (78.3 Ų) predict high aqueous solubility but poor membrane permeability, typical of polar amino acid derivatives . These traits may limit oral bioavailability but favor applications in hydrophilic environments.

Stability and Reactivity

  • Hydrolytic Stability: The amide group may undergo slow hydrolysis under acidic or basic conditions, necessitating pH-controlled formulations.

  • Stereochemical Integrity: The undefined stereocenters (two undefined in analogs) highlight potential racemization risks during synthesis or storage .

Challenges and Future Directions

  • Stereoselective Synthesis: Developing cost-effective methods to produce the (3S) enantiomer at scale.

  • Biological Profiling: In vitro and in vivo studies to assess toxicity, metabolic stability, and target engagement.

  • Computational Modeling: Molecular dynamics simulations to predict binding affinities with proteins of interest.

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